4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

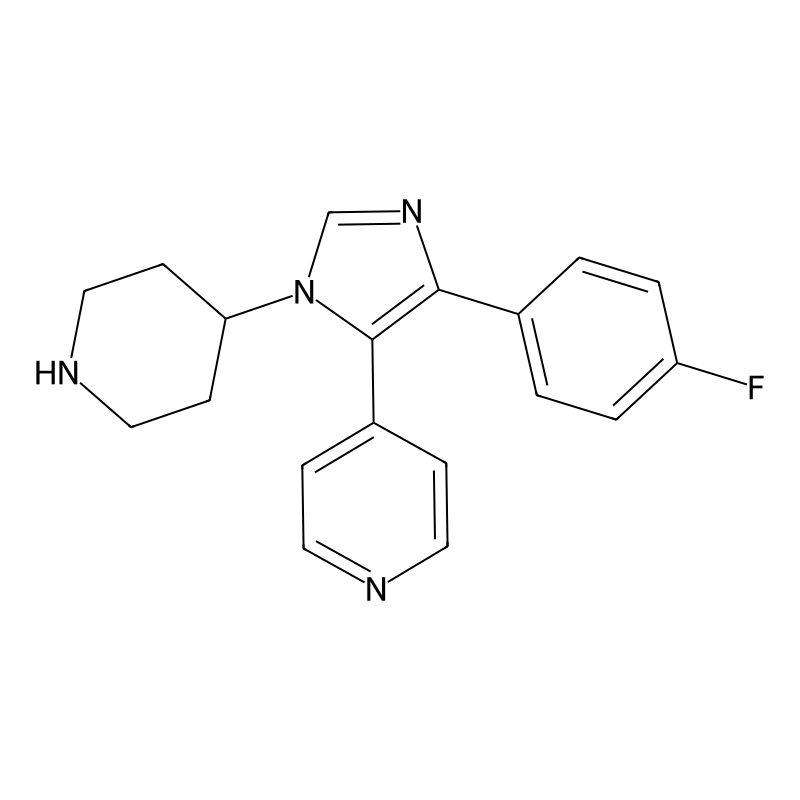

4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine is a complex organic compound characterized by a pyridine ring substituted with an imidazole moiety. The structure features a 4-fluorophenyl group and a piperidine group, which contribute to its unique chemical properties. This compound's molecular formula is CHFN, indicating the presence of multiple functional groups that may influence its reactivity and biological activity.

The chemical reactivity of 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine can be attributed to the presence of the imidazole and pyridine rings. These rings can participate in various reactions, such as:

- Nucleophilic substitutions: The nitrogen atoms in the imidazole and piperidine can act as nucleophiles.

- Electrophilic aromatic substitution: The fluorine atom on the phenyl group can direct electrophiles to ortho or para positions.

- Coordination chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may have catalytic or therapeutic applications.

Preliminary studies indicate that 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine exhibits significant biological activity, particularly in modulating various biological pathways. It has been investigated for potential roles in:

- Anticancer activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Neuropharmacological effects: The piperidine moiety suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

- Anti-inflammatory properties: The imidazole ring may contribute to anti-inflammatory activity by modulating immune responses.

The synthesis of 4-(5-(4-Fluorophenyl)-3-(4-piperidyl)imidazol-4-yl)pyridine typically involves multi-step organic reactions. Common methods include:

- Formation of the imidazole ring: This can be achieved through condensation reactions involving appropriate aldehydes and amines.

- Pyridine ring introduction: The pyridine moiety can be synthesized via cyclization reactions using pyr